molecular formula C18H29N3O3S B7562608 1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide

1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide

Cat. No. B7562608
M. Wt: 367.5 g/mol
InChI Key: GBYNNZAQCUOJAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide, also known as SMT-19969, is a potent and selective inhibitor of the sodium channel Nav1.7. Nav1.7 is a voltage-gated sodium channel that plays a crucial role in the transmission of pain signals. SMT-19969 has been the subject of extensive scientific research due to its potential as a novel analgesic drug.

Mechanism of Action

1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide works by blocking the activity of Nav1.7, thereby reducing the transmission of pain signals. Nav1.7 is highly expressed in sensory neurons that transmit pain signals, and blocking its activity can reduce the perception of pain. This compound has been shown to be highly selective for Nav1.7, with little to no activity against other sodium channels.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain in preclinical models of acute and chronic pain. In addition to its analgesic effects, this compound has been shown to have a favorable safety profile in preclinical studies. This compound has not been shown to have any significant effects on heart rate, blood pressure, or respiratory function.

Advantages and Limitations for Lab Experiments

One advantage of 1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide is its high selectivity for Nav1.7, which makes it a promising candidate for the development of new analgesic drugs. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in preclinical studies.

Future Directions

There are several future directions for research on 1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide. One direction is the development of new formulations of this compound that improve its solubility in water. Another direction is the development of new analogs of this compound that have improved pharmacokinetic properties. Finally, future research could focus on the development of new analgesic drugs based on the structure of this compound.

Synthesis Methods

1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide was first synthesized by a team of researchers at Pfizer. The synthesis involves the reaction of 1-methylpyrrole-2-carboxylic acid with 4-methylcyclohexylamine to form an amide intermediate. This intermediate is then reacted with piperidine and sulfonyl chloride to produce the final product, this compound.

Scientific Research Applications

1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide has been the subject of extensive scientific research due to its potential as a novel analgesic drug. Nav1.7 is a promising target for the development of new pain medications, as it is highly expressed in sensory neurons that transmit pain signals. This compound has been shown to be highly selective for Nav1.7, with little to no activity against other sodium channels. This selectivity makes this compound a promising candidate for the development of a new class of analgesic drugs.

properties

IUPAC Name

1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S/c1-14-6-8-15(9-7-14)19-18(22)17-12-16(13-20(17)2)25(23,24)21-10-4-3-5-11-21/h12-15H,3-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYNNZAQCUOJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CC(=CN2C)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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